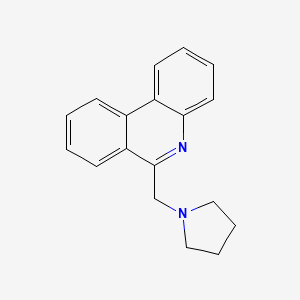
SARS-CoV-2-IN-82
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-82 is a compound that has garnered significant attention in the scientific community due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader effort to develop effective treatments for COVID-19, the disease caused by SARS-CoV-2. The compound’s unique properties and mechanisms of action make it a promising candidate for further research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-82 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process to a larger scale. This involves optimizing the reaction conditions to ensure consistency and efficiency in production. The use of continuous flow reactors and automated systems can help achieve this, allowing for the large-scale production of the compound while maintaining its quality and purity.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-82 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially enhancing its therapeutic properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome, including specific temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives of the compound with modified functional groups, which may exhibit different biological activities and therapeutic potentials.
科学研究应用
SARS-CoV-2-IN-82 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies to understand its chemical properties, reactivity, and potential modifications to enhance its activity.
Biology: Researchers investigate the compound’s effects on biological systems, including its interactions with viral proteins and its potential to inhibit viral replication.
Medicine: this compound is being explored as a potential therapeutic agent for treating COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.
Industry: The compound’s unique properties make it a valuable candidate for developing new antiviral drugs and other therapeutic agents.
作用机制
The mechanism of action of SARS-CoV-2-IN-82 involves its interaction with specific molecular targets within the SARS-CoV-2 virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This action disrupts the viral life cycle, reducing the viral load in infected individuals and potentially alleviating the symptoms of COVID-19. The molecular pathways involved in this process include the inhibition of viral enzymes and interference with viral RNA synthesis.
相似化合物的比较
Similar Compounds
Several compounds are similar to SARS-CoV-2-IN-82 in terms of their structure and mechanism of action. These include:
Remdesivir: An antiviral drug that inhibits viral RNA polymerase, preventing viral replication.
Favipiravir: A nucleoside analog that interferes with viral RNA synthesis.
Molnupiravir: Another nucleoside analog that induces lethal mutagenesis in the viral genome.
Uniqueness
This compound stands out due to its unique chemical structure and specific interactions with viral proteins. Unlike other compounds, it may offer a different binding affinity and selectivity, potentially leading to improved efficacy and reduced side effects. Its distinct mechanism of action also provides an alternative approach to combating SARS-CoV-2, making it a valuable addition to the arsenal of antiviral agents.
属性
分子式 |
C18H18N2 |
|---|---|
分子量 |
262.3 g/mol |
IUPAC 名称 |
6-(pyrrolidin-1-ylmethyl)phenanthridine |
InChI |
InChI=1S/C18H18N2/c1-2-9-16-14(7-1)15-8-3-4-10-17(15)19-18(16)13-20-11-5-6-12-20/h1-4,7-10H,5-6,11-13H2 |
InChI 键 |
JICOMUMICKFCGM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=NC3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


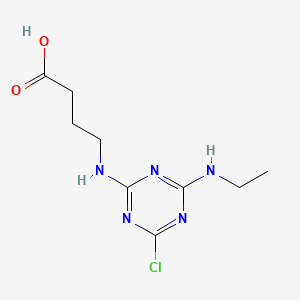

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12369155.png)
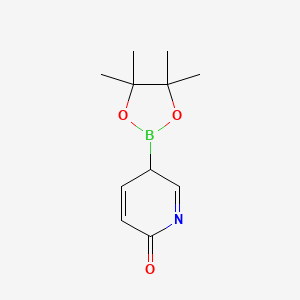
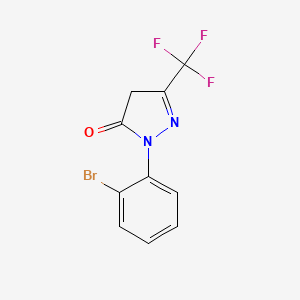
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)
![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-10-[(2R,5S,6R)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12369165.png)

![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
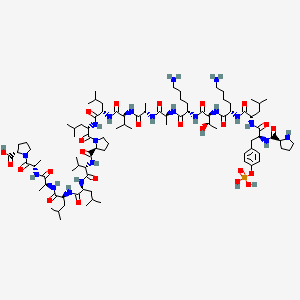
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)


